molecular formula C8H12ClNO2 B1381254 2-(Aminomethyl)-5-methoxyphenol hydrochloride CAS No. 1803591-93-6

2-(Aminomethyl)-5-methoxyphenol hydrochloride

Cat. No.: B1381254
CAS No.: 1803591-93-6
M. Wt: 189.64 g/mol
InChI Key: CWOABBYVMVGWIS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methoxyphenol hydrochloride is an organic compound that features both an amino group and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride typically involves the Mannich reaction, which is a three-component organic reaction. This reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine or ammonia . The reaction conditions often include the use of methanol as a solvent and methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methoxyphenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-(Aminomethyl)-5-methoxyphenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-5-methoxyphenol hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-methoxyphenol hydrochloride is unique due to the presence of both an amino group and a methoxy group on the phenol ring

Properties

IUPAC Name

2-(aminomethyl)-5-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-7-3-2-6(5-9)8(10)4-7;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOABBYVMVGWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-93-6
Record name 2-(aminomethyl)-5-methoxyphenol hydrochloride
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